REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](=O)([O-])[O-].[Cs+].[Cs+].IC>CC(C)=O.C(OCC)C>[CH3:13][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([F:12])[C:9]([F:11])=[CH:10][C:2]=1[Cl:1] |f:1.2.3|
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Name
|
|
Quantity
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1.93 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
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Name
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Cesium carbonate
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Quantity
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5.29 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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IC
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
This reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 1 h
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The solid was removed by filtration
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Type
|
WASH
|
Details
|
washed with ethyl ether
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)F)F)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |